ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate is a fluorinated pyrazolo[3,2-b][1,3]oxazine derivative. This compound is characterized by its unique structure, which includes a pyrazolo[3,2-b][1,3]oxazine core with a fluorine atom at the 6th position and an ethyl carboxylate group at the 3rd position. The presence of the fluorine atom significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as ethyl acetoacetate and hydrazine hydrate.
Reaction Steps: The synthesis involves multiple steps, including cyclization, fluorination, and esterification. Cyclization is often achieved using acidic or basic conditions to form the pyrazolo[3,2-b][1,3]oxazine ring. Fluorination is introduced using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST). Esterification is performed using ethanol in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity. Continuous flow reactors and large-scale batch processes are employed to ensure consistent production. Purification steps such as recrystallization or column chromatography are used to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or the fluorine atom to hydrogen.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often facilitated by phase transfer catalysts or polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or hydrogenated derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activity.
Biology: In biological research, ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate is used as a probe to study enzyme inhibition and receptor binding. Its fluorine atom enhances its binding affinity and selectivity.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of antiviral and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor. The molecular targets and pathways involved vary depending on the biological system and the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate: This compound is similar but lacks the fluorine atom, resulting in different reactivity and biological activity.
Ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate: This compound has a different substitution pattern on the pyrazolo[3,2-b][1,3]oxazine ring, leading to distinct chemical properties.
Uniqueness: Ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate stands out due to the presence of the fluorine atom, which significantly alters its chemical behavior and biological activity compared to its non-fluorinated counterparts. This fluorine atom enhances its binding affinity and selectivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
2680542-16-7 |
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Molecular Formula |
C9H11FN2O3 |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
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